molecular formula C16H14N6O2 B14954728 N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14954728
M. Wt: 322.32 g/mol
InChI Key: ANVXCLBMZMMYBT-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 2-position of the benzoyl group and a 3-acetylamino phenyl substituent on the amide nitrogen. Tetrazole-containing compounds are widely studied in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, enhanced metabolic stability, and ability to participate in hydrogen bonding .

Properties

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14N6O2/c1-11(23)18-12-5-4-6-13(9-12)19-16(24)14-7-2-3-8-15(14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24)

InChI Key

ANVXCLBMZMMYBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by the introduction of the amide group. One common method is the click chemistry approach to tetrazoles, which involves the reaction of azides with nitriles under mild conditions. The acetylamino group can be introduced through standard amide formation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a drug candidate, particularly for targeting G protein-coupled receptors (GPR35) .

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as G protein-coupled receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to specific receptors and modulate their activity. This interaction can lead to various biological effects, depending on the receptor targeted.

Comparison with Similar Compounds

Target Compound

  • Core structure : Benzamide scaffold.
  • Key substituents: Tetrazole ring (1H-tetrazol-1-yl) at the 2-position of the benzamide. 3-Acetylamino phenyl group on the amide nitrogen.

Comparable Compounds

Compound Name Core Structure Key Substituents Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl; N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl)
N-(1,3-Thiazol-2-yl)benzamide Benzamide Thiazole ring at the amide nitrogen
9c (from ) Benzoimidazole-triazole-thiazole Triazole-thiazole-aryl hybrid; phenoxymethyl linker
Compound 3 (from ) Triazole-carbamate Ethyl carbamate; α-phenylacetyl group

Key Observations :

  • The target compound’s tetrazole distinguishes it from thiazole () and triazole () analogs, influencing electronic properties and hydrogen-bonding capacity.

Comparison :

  • The target compound’s synthesis may require careful handling of the tetrazole moiety, which is sensitive to acidic or oxidative conditions.
  • In contrast, solvent-free methods () or click chemistry () offer higher efficiency for related structures.

Target Compound

  • Potential applications: Enzyme inhibition (e.g., angiotensin II receptor blockers) due to tetrazole’s bioisosteric properties.

Analog Compounds

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Used in metal-catalyzed C–H functionalization due to its N,O-bidentate directing group .
  • N-(1,3-Thiazol-2-yl)benzamide : Thiazole’s role in antimicrobial agents implies possible bioactivity .

Contrasts :

  • The tetrazole in the target compound may enhance metabolic stability compared to carboxylic acid analogs.
  • Thiazole and triazole derivatives (Evidences 2, 5) prioritize heterocyclic diversity for target specificity.

Physicochemical Properties

Property Target Compound N-(1,3-Thiazol-2-yl)benzamide Compound 9c ()
Melting Point Not reported 383 K 168–170°C
Hydrogen Bond Donors 3 (tetrazole NH, amide) 2 (amide NH, thiazole NH) 4 (triazole, thiazole)
LogP (estimated) ~2.5 (tetrazole lowers lipophilicity) ~3.1 (thiazole increases lipophilicity) ~2.8

Insights :

  • The tetrazole’s polarity may improve aqueous solubility relative to thiazole derivatives.

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